molecular formula C10H9NO5 B1585217 Ethyl 4-nitrophenylglyoxylate CAS No. 70091-75-7

Ethyl 4-nitrophenylglyoxylate

Cat. No.: B1585217
CAS No.: 70091-75-7
M. Wt: 223.18 g/mol
InChI Key: ZFCXKZCKJZFZGR-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenylglyoxylate is an organic compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol . It is known for its pale yellow to orange or brown crystalline appearance . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Safety and Hazards

When handling Ethyl 4-nitrophenylglyoxylate, it’s important to ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . It’s also recommended to avoid dust formation .

Preparation Methods

Ethyl 4-nitrophenylglyoxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCXKZCKJZFZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334933
Record name Ethyl 4-nitrophenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70091-75-7
Record name Ethyl 4-nitrophenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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